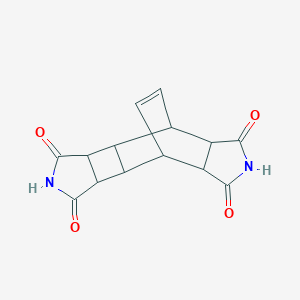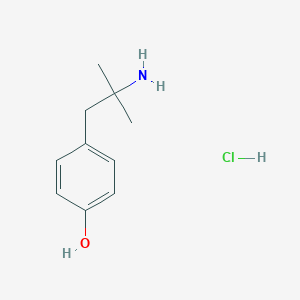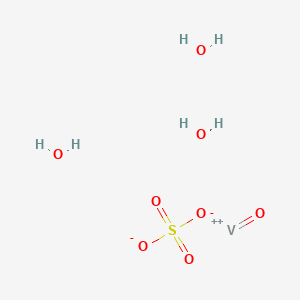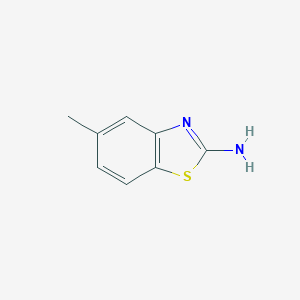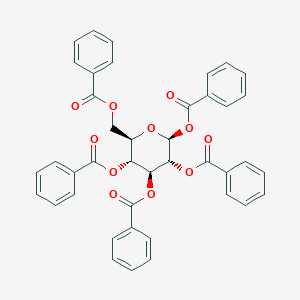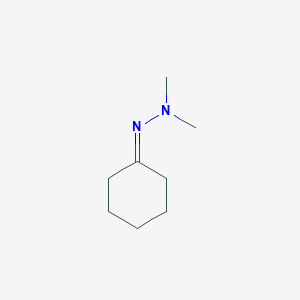
Cyclohexanone dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone dimethylhydrazone (CDH) is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless to yellowish liquid that is highly soluble in water and organic solvents. CDH has been used in a variety of applications, including as a reagent for the detection and quantification of aldehydes and ketones, as well as a precursor for the synthesis of other organic compounds.
Mechanism of Action
Cyclohexanone dimethylhydrazone acts as a nucleophile in its reactions with aldehydes and ketones. It forms a hydrazone derivative with the carbonyl group of the aldehyde or ketone, which can then be quantified using a variety of analytical techniques. This compound has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity and the ability to scavenge free radicals. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. This compound has been investigated for its potential therapeutic applications, including in the treatment of cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Cyclohexanone dimethylhydrazone is a commonly used reagent in laboratory experiments due to its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound can be toxic and should be handled with care. It can also react with other compounds in the sample, leading to potential interference in the analytical results.
Future Directions
There are a variety of potential future directions for research on Cyclohexanone dimethylhydrazone. These include the development of new synthetic methods for this compound and its derivatives, the investigation of its potential therapeutic applications, and the exploration of its use in other analytical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Scientific Research Applications
Cyclohexanone dimethylhydrazone has been used in a variety of scientific research applications, including in the field of analytical chemistry. It is a commonly used reagent for the detection and quantification of aldehydes and ketones in a variety of samples, including biological fluids, food products, and environmental samples. This compound has also been used as a precursor for the synthesis of other organic compounds, including pyrazoles and pyrazolines.
properties
CAS RN |
10424-93-8 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
JMWQMSHGXKPKKN-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCCC1 |
Canonical SMILES |
CN(C)N=C1CCCCC1 |
Other CAS RN |
10424-93-8 |
synonyms |
Cyclohexanone dimethyl hydrazone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)

